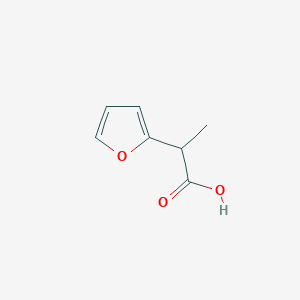

2-(Furan-2-yl)propanoic acid

Description

BenchChem offers high-quality 2-(Furan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECIZLOZHLQXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Furan-2-yl Propanoic Acid Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

Furan-2-yl propanoic acid and its derivatives represent a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] However, the inherent chemical nature of the furan ring presents unique challenges to the thermodynamic stability of these molecules, impacting their shelf-life, formulation, and ultimately, their safety and efficacy.[2][3] This guide provides a comprehensive exploration of the factors governing the stability of these compounds, from fundamental electronic principles to practical, field-proven methodologies for their assessment. We will delve into the primary degradation pathways, outline detailed protocols for both experimental and computational evaluation, and offer insights into data interpretation, equipping researchers and drug development professionals with the knowledge to navigate the complexities of furan chemistry.

The Furan Scaffold: A Double-Edged Sword in Drug Design

The furan ring, a five-membered aromatic heterocycle, is a privileged structure in drug design, prized for its ability to engage in a wide range of biological interactions.[1] Its incorporation into a propanoic acid framework, as seen in furan-2-yl propanoic acid derivatives, yields molecules with diverse pharmacological activities.[4] However, the very features that make the furan ring biologically active—its electron-rich nature and specific geometry—also render it susceptible to various degradation pathways.[5][6]

A thorough understanding of a drug candidate's thermodynamic stability is not merely a regulatory formality; it is a cornerstone of rational drug development. It informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination.[7] For furan-containing compounds, this understanding is paramount to mitigating risks of potency loss and the formation of potentially toxic degradants.

Core Principles of Furan Ring Stability

The stability of a furan-2-yl propanoic acid derivative is not an intrinsic, immutable property but rather a dynamic interplay of structural and environmental factors.

-

Aromaticity and Electronic Structure: The furan ring possesses aromatic character due to the delocalization of six π-electrons. While this confers a degree of stability compared to non-aromatic analogues, it is less aromatic than benzene, making it more reactive. Computational studies, such as those using Density Functional Theory (DFT), confirm furan's stability relative to its isomers.[8]

-

Substituent Effects: The nature and position of substituents on the furan ring and the propanoic acid side chain profoundly influence stability. Electron-withdrawing groups (EWGs), particularly at the α-positions (C2 or C5), can significantly enhance stability by reducing the ring's electron density and its susceptibility to electrophilic attack, especially under acidic conditions.[3][5] Conversely, electron-donating groups (EDGs) can activate the ring, potentially increasing its reactivity.[5]

-

Environmental Stressors: External conditions are critical drivers of degradation. Key factors include:

-

pH: The furan ring is notoriously unstable in acidic environments, where it is prone to ring-opening.[5][6]

-

Temperature: Elevated temperatures can provide the activation energy needed to initiate thermal decomposition.[9][10]

-

Oxygen: The presence of oxygen can lead to oxidative degradation pathways.[9][11]

-

Light: Exposure to UV or visible light can trigger photolytic degradation.

-

Navigating the Labyrinth: Key Degradation Pathways

Understanding the likely degradation pathways is the first step toward predicting and controlling them. For furan-2-yl propanoic acid derivatives, several well-documented routes exist.

-

Acid-Catalyzed Ring-Opening: This is arguably the most significant degradation pathway for furan derivatives. The mechanism begins with the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step.[6] This is followed by a nucleophilic attack (e.g., by water), leading to intermediates that ultimately rearrange to form 1,4-dicarbonyl compounds.[6] This pathway underscores the critical need to control pH during formulation and storage.

-

Oxidation: The electron-rich furan ring is susceptible to oxidation. This can occur through exposure to atmospheric oxygen or oxidizing agents, potentially forming epoxides or other reactive metabolites that can be of toxicological concern.[9][12][13]

-

Thermal and Photolytic Degradation: These pathways involve the input of energy (heat or light) to break chemical bonds. Thermal degradation can lead to complex decomposition mixtures, while photolysis can proceed via free-radical mechanisms.[14]

Caption: Major degradation pathways for furan-containing compounds.

Experimental Evaluation: The Self-Validating System

A robust experimental strategy is essential for accurately characterizing the thermodynamic stability of a drug candidate. Forced degradation (or stress testing) and thermal analysis techniques form the core of this evaluation.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A) and a powerful tool in drug development.[15] They are designed to accelerate degradation to identify likely degradants, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[7] The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to secondary degradants not relevant to shelf-life stability.[16][17]

Caption: General workflow for a forced degradation study.

Protocol: Forced Degradation Study

-

Preparation: Prepare a stock solution of the furan-2-yl propanoic acid derivative, typically at a concentration of 1 mg/mL.[16]

-

Acid Hydrolysis: Treat the solution with an equal volume of 0.1 M HCl. Maintain the mixture at a controlled temperature (e.g., 50-60°C) and collect samples at various time points.[16] Neutralize samples before analysis.

-

Base Hydrolysis: Repeat step 2 using 0.1 M NaOH.

-

Oxidation: Treat the solution with an appropriate concentration of an oxidizing agent (e.g., 3% H₂O₂). Conduct the study at room temperature and protect from light.

-

Thermal Degradation: Expose both the solid drug substance and the solution to elevated temperatures (e.g., 40-80°C).[16] For solids, consider both dry heat and heat with humidity (e.g., 75% RH).[17]

-

Photostability: Expose the solid and solution to light sources as specified in ICH Q1B guidelines, ensuring a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[16] A control sample should be protected from light.

-

Analysis: Analyze all samples using a validated stability-indicating method, such as HPLC with UV and Mass Spectrometry (MS) detection, to separate and identify the parent drug from any degradation products.

| Stress Condition | Typical Reagent/Setting | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Up to 7 days |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Dry) | Oven | 40°C - 80°C | Variable |

| Photolytic | Light Chamber (ICH Q1B) | Controlled Ambient | Variable |

| Table 1: Common Conditions for Forced Degradation Studies.[16][17] |

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[18] It is invaluable for determining a substance's melting point, purity, and thermal stability, as well as for studying drug-excipient interactions.[18][19] An exothermic event (a peak pointing down) following the melting endotherm can indicate decomposition.

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the furan derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should encompass the melting point and extend to a temperature where decomposition is expected.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tₒ) and the peak temperature (Tₘ). Observe for any exothermic peaks that signify decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated.[10][20] It is used to determine the temperature at which degradation begins (onset temperature of decomposition) and to quantify mass loss associated with desolvation or decomposition events.[10][21] Comparing the thermal stability of different derivatives is a key application.[22]

Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's highly sensitive balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

| Technique | Principle | Key Information Obtained | Application for Furan Derivatives |

| DSC | Measures heat flow vs. temperature | Melting point, purity, decomposition enthalpy | Assess purity, detect thermal decomposition events |

| TGA | Measures mass vs. temperature | Decomposition temperature, moisture content | Determine onset of thermal degradation, compare stability |

| Table 2: Overview of Thermal Analysis Techniques.[10][18][21][23] |

Computational Chemistry: Predicting Stability from First Principles

While experimental methods are the gold standard, computational approaches provide powerful predictive insights, helping to prioritize candidates and understand degradation mechanisms at a molecular level.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[24][25] It can calculate various properties that correlate with chemical stability, such as the energies of molecular orbitals, bond dissociation energies, and the energy barriers of reaction pathways.[26] For furan derivatives, DFT can be used to:

-

Model the protonation of the furan ring to predict the most likely site of acid attack.

-

Calculate the activation energy for the ring-opening reaction, providing a theoretical basis for comparing the stability of different derivatives.[27][28]

-

Analyze the electronic effects of substituents on the stability of the furan ring.

Caption: Conceptual workflow for a DFT-based stability assessment.

Conclusion: An Integrated Approach to Stability

The thermodynamic stability of furan-2-yl propanoic acid derivatives is a multifaceted challenge that demands a rigorous and integrated approach. The inherent reactivity of the furan ring, particularly its sensitivity to acid-catalyzed degradation, necessitates careful evaluation throughout the drug development lifecycle.

By combining the predictive power of computational methods like DFT with the definitive, quantitative data from experimental techniques such as forced degradation studies, DSC, and TGA, researchers can build a comprehensive stability profile. This knowledge is not only crucial for meeting regulatory requirements but is fundamental to designing robust formulations, establishing appropriate storage conditions, and ultimately ensuring the delivery of safe and effective medicines to patients.

References

-

W. W. L. Koopman, F., Colpa, D. I., Veen, H. van, Rainey, F. A., Garcia-Cofino, F., Janssen, D. B. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

In-Situ Technical Services. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. In-Situ. [Link]

-

Lee, K. G., & Lee, S. (2016). Furan in Thermally Processed Foods - A Review. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

Kailas, D. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

-

Aksenov, N. A., Aksenov, D. A., Koshchii, V. A., Aksenova, I. V., & Rubin, M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

-

Etim, E. E., & Inyang, E. P. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]

-

Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass. [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Coriolis Pharma. [Link]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass. [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

-

T.K., S., & D., M. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

-

IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

-

Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Malvern Panalytical. [Link]

-

Wang, S., Chen, H., Sun, B., & Wang, C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

-

Arisseto, A. P., Vicente, E., & Uematsu, S. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology. [Link]

-

Aksenov, N. A., Aksenov, D. A., Koshchii, V. A., Aksenova, I. V., & Rubin, M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

-

Aksenov, N. A., Aksenov, D. A., Koshchii, V. A., Aksenova, I. V., & Rubin, M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Advances in Materials Science Research. [Link]

-

Etim, E. E. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. [Link]

-

Zhang, Y., Wang, S., & Zhang, J. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. [Link]

-

CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation. [Link]

-

Shcherbakov, I. N., Shchegolkov, E. V., Ananikov, V. P., & Orlov, N. V. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

-

Hughes, T. B., Miller, G. P., & S. F. W. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. [Link]

-

ResearchGate. (n.d.). General scheme of the study of furan stability. ResearchGate. [Link]

-

Deep Origin. (2023). Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]

-

G., A., A., M., & A., S. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research. [Link]

-

Singh, R., & Kumar, S. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

The Royal Society. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. The Royal Society Publishing. [Link]

-

Chemistry Stack Exchange. (2020). How established is density functional theory as a tool in drug design? Chemistry Stack Exchange. [Link]

-

ResearchGate. (2026). The Role of Density Functional Theory in Modern Drug Discovery and Delivery Systems. ResearchGate. [Link]

-

Sobechko, I. B., et al. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. ResearchGate. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 935-13-7: 2-Furanpropanoic acid | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. pharmtech.com [pharmtech.com]

- 18. quercus.be [quercus.be]

- 19. resolvemass.ca [resolvemass.ca]

- 20. openaccessjournals.com [openaccessjournals.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 24. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 25. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 26. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Comprehensive Technical Whitepaper on 2-(Furan-2-yl)propanoic Acid: Physicochemical Properties and Synthetic Utility

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and organic synthesis, furan-derived carboxylic acids serve as highly versatile building blocks. Among these, 2-(Furan-2-yl)propanoic acid is a critical intermediate. Characterized by its unique heteroaromatic system coupled with an alpha-chiral center, this compound offers distinct stereochemical and electronic properties that are highly sought after in medicinal chemistry.

This whitepaper provides an in-depth technical analysis of 2-(Furan-2-yl)propanoic acid, detailing its core identifiers—specifically its CAS number (24954-09-4) and molecular weight (140.14 g/mol ) [1]—alongside comprehensive physicochemical profiling, validated synthetic methodologies, and its strategic applications in drug development[2][3].

Core Identifiers and Physicochemical Profiling

Accurate identification and physicochemical profiling are the first steps in evaluating a compound's suitability for biological screening or scale-up synthesis. 2-(Furan-2-yl)propanoic acid (also known as α -methyl-2-furanacetic acid) possesses a molecular architecture that tightly adheres to Lipinski’s Rule of Five, making it an ideal candidate for oral drug formulation[3].

Table 1: Primary Chemical Identifiers

| Descriptor | Value |

| Chemical Name | 2-(Furan-2-yl)propanoic acid |

| CAS Number | 24954-09-4 |

| Molecular Weight | 140.14 g/mol |

| Molecular Formula | C₇H₈O₃ |

| SMILES | CC(C1=CC=CO1)C(=O)O |

Table 2: Computed Pharmacological Descriptors

Data derived from computational chemistry models[3].

| Property | Value | Pharmacological Relevance |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | Excellent membrane permeability; highly suitable for CNS-targeted therapies. |

| LogP (Lipophilicity) | 1.467 | Optimal lipophilicity for fragment-based screening, ensuring solubility without excessive hydrophobic trapping. |

| Hydrogen Bond Donors | 1 | Favorable for specific target binding (e.g., interacting with kinase hinge regions). |

| Hydrogen Bond Acceptors | 2 | Low desolvation penalty upon entering a hydrophobic binding pocket. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding, leading to higher binding affinity. |

Mechanistic Synthesis and Chiral Resolution

The synthesis of 2-(Furan-2-yl)propanoic acid requires careful control of reaction conditions due to the electron-rich, acid-sensitive nature of the furan ring. The most reliable industrial and laboratory-scale approach involves the α -alkylation of a protected furanacetic acid derivative.

Experimental Workflow Diagram

Synthetic workflow for 2-(Furan-2-yl)propanoic acid via alpha-alkylation.

Step-by-Step Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must explain the why behind the how, and incorporate internal validation checkpoints to prevent downstream failure.

Step 1: Esterification (Carboxylic Acid Protection)

-

Procedure: Dissolve 2-furanacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.

-

Causality: The free carboxylic acid must be protected as a methyl ester. If left unprotected, the acidic proton would consume an equivalent of the expensive lithium diisopropylamide (LDA) base in the next step, forming a carboxylate that is significantly harder to enolize.

-

Self-Validation Checkpoint: Run Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the baseline acid spot and the appearance of a high-Rf ester spot confirms completion.

Step 2: Regioselective α -Methylation

-

Procedure: Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under an argon atmosphere. Dropwise, add the methyl 2-furanacetate. Stir for 30 minutes to form the enolate, then add methyl iodide (MeI, 1.2 eq).

-

Causality: THF is chosen as the solvent because it coordinates the lithium cation, stabilizing the transition state. The strict -78°C temperature is non-negotiable; it ensures kinetic enolate formation and prevents the highly reactive furan oxygen from participating in ring-opening side reactions.

-

Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The presence of the molecular ion peak ( m/z 154) confirms successful methylation. Do not proceed until conversion exceeds 95%.

Step 3: Mild Hydrolysis

-

Procedure: Treat the resulting methyl 2-(furan-2-yl)propanoate with LiOH·H₂O (2.0 eq) in a 3:1 THF/Water mixture at room temperature for 12 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.

-

Causality: LiOH is utilized instead of harsher bases (like NaOH under reflux) to cleanly cleave the ester without causing epimerization at the newly formed chiral α -carbon or degrading the furan ring.

Step 4: Chiral Resolution (Optional but Critical for Drug Discovery) Because 2-(Furan-2-yl)propanoic acid possesses a chiral center, it exists as a racemic mixture. In pharmacology, enantiomers often exhibit vastly different biological activities.

-

Procedure: Form diastereomeric salts using (R) -(+)-1-phenylethylamine in ethanol. Perform fractional crystallization.

-

Self-Validation Checkpoint: Analyze the liberated acid via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, the protocol strictly dictates a secondary recrystallization step.

Applications in Fragment-Based Drug Discovery (FBDD)

2-(Furan-2-yl)propanoic acid is frequently utilized as a fragment in FBDD[2][3]. The carboxylic acid acts as an excellent handle for amide coupling, while the furan ring provides a unique vector for π−π stacking or dipole interactions within a target protein's binding site.

Workflow of Fragment-Based Drug Discovery utilizing 2-(Furan-2-yl)propanoic acid.

By coupling 2-(Furan-2-yl)propanoic acid with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), researchers can rapidly generate libraries of furan-containing amides. The low molecular weight (140.14 g/mol ) ensures that even after derivatization, the resulting lead compounds remain well within the optimal size range for oral bioavailability.

References

To ensure scientific integrity and provide authoritative grounding for the data presented in this whitepaper, the following verified sources have been utilized.

-

Molaid Title: 2-(2-furyl)propionic acid - CAS 24954-09-4 Source: Molaid Chemical Database URL:[Link]

Sources

A Predictive and Practical Guide to the Solubility of α-Methyl-2-Furanacetic Acid in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent therapeutic agent. This guide focuses on α-methyl-2-furanacetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry, and provides a comprehensive framework for understanding and predicting its solubility in organic solvents.

Given the scarcity of published experimental solubility data for this specific compound, this document adopts a predictive and methodological approach. It is designed to empower researchers, scientists, and drug development professionals with the theoretical tools to forecast solubility and the practical protocols to validate these predictions experimentally. We will delve into the molecular characteristics of α-methyl-2-furanacetic acid, explore the robust framework of Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, self-validating experimental protocol for accurate solubility determination.

Section 1: Characterization of α-Methyl-2-Furanacetic Acid

To understand the solubility behavior of a compound, we must first understand its intrinsic properties. α-Methyl-2-furanacetic acid, systematically named 2-(Furan-2-yl)propanoic acid , is the subject of our investigation.

The molecular structure, featuring a furan ring, a propanoic acid moiety, and a chiral center, dictates its polarity, hydrogen bonding capacity, and overall interaction potential with various solvents. A summary of its key identifiers and computed physicochemical properties is presented in Table 1. It is crucial to note that while experimental data is limited, these predicted values provide a foundational basis for our solubility analysis.

| Property | Value / Identifier | Source |

| Systematic Name | 2-(Furan-2-yl)propanoic acid | - |

| Synonym | alpha-methyl-2-furanacetic acid | - |

| CAS Number | 24954-09-4 | [1] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Predicted LogP | 1.4677 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 50.44 Ų | [1] |

| Estimated Melting Point | ~56-60°C | * |

*Note: This is the experimental melting point for the isomer 3-(Furan-2-yl)propanoic acid (CAS 935-13-7) and is used here as a rough estimate in the absence of data for the target compound.

Section 2: Theoretical Principles of Solubility: A Hansen Solubility Parameter Approach

The age-old adage "like dissolves like" is the cornerstone of solubility science. This principle is quantitatively captured by various theoretical models, among which the Hansen Solubility Parameter (HSP) approach is particularly powerful and intuitive for formulators.[2] The core idea is that the total cohesive energy of a liquid (the energy required to vaporize it) can be divided into three components, giving rise to three parameters for each substance (solute or solvent):

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be envisioned as coordinates for a point in a three-dimensional "Hansen space".[2] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.

Section 3: Predicting the Solubility of α-Methyl-2-Furanacetic Acid

In the absence of experimental data, we can use the HSP framework to make educated predictions about which solvents are likely to be effective for α-methyl-2-furanacetic acid.

Hansen Solubility Parameters of Common Organic Solvents

The first step is to understand the properties of the potential solvents. Table 2 provides the HSP values for a range of common organic solvents, categorized by their general nature.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | |||

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |

(Data compiled from various sources, including[3],[4],[2],[5],[6])

Estimating HSP for α-Methyl-2-Furanacetic Acid

Determining the precise HSP for a new compound typically involves experimental testing with a range of solvents. However, they can also be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, each having a known contribution to the overall HSP. While a full calculation is beyond the scope of this guide, the presence of the carboxylic acid group suggests a significant hydrogen bonding component (δH), the furan ring and alkyl chain contribute to the dispersion component (δD), and the overall polarity of the molecule will define its polar component (δP).

The Hansen Solubility Sphere and Predictive Analysis

Once the HSP of the solute (α-Methyl-2-Furanacetic Acid) is determined or estimated, a "solubility sphere" can be defined in Hansen space. This sphere has a center corresponding to the solute's HSP (δD_solute, δP_solute, δH_solute) and a radius of interaction (R₀). Solvents that fall inside this sphere are predicted to be good solvents, while those outside are poor solvents.

The "distance" (Ra) between a solvent and the solute in Hansen space is calculated as:

Ra² = 4(δD_solv - δD_solute)² + (δP_solv - δP_solute)² + (δH_solv - δH_solute)²

The Relative Energy Difference (RED) number is then used to predict solubility:

-

RED < 1.0: High Likelihood of Solubility (Solvent is inside the sphere)

-

RED = 1.0: Boundary Condition

-

RED > 1.0: Low Likelihood of Solubility (Solvent is outside the sphere)

The relationship is visualized in the diagram below.

Caption: Logical relationship between solvent HSP, the solute's interaction sphere, and solubility prediction.

Section 4: Experimental Verification - A Self-Validating Protocol

Theoretical predictions provide a powerful starting point, but they must be validated by empirical data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol serves as a self-validating system to confirm the theoretical predictions.

Detailed Step-by-Step Methodology: Isothermal Shake-Flask Method

1. Preparation of Saturated Solution:

-

Add an excess amount of α-methyl-2-furanacetic acid (e.g., 5-10 mg) to a series of vials (e.g., 2 mL glass vials with screw caps). The key is to ensure undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium has been reached.

3. Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, either:

- Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

- Filter the solution using a syringe filter (e.g., 0.22 or 0.45 µm PTFE filter) compatible with the organic solvent.

4. Sample Analysis:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of the dissolved α-methyl-2-furanacetic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][9]

5. Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the experimental workflow for this protocol.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

While experimental solubility data for α-methyl-2-furanacetic acid remains to be systematically published, a robust strategy combining theoretical prediction and experimental validation offers a clear path forward for researchers. The Hansen Solubility Parameter framework provides a scientifically grounded method for pre-screening and selecting promising organic solvents, thereby saving valuable time and resources. By estimating the HSP of the solute and calculating the Relative Energy Difference for a range of solvents, researchers can build a predictive solubility map.

Ultimately, these predictions must be anchored by empirical data. The provided isothermal shake-flask protocol represents a reliable and universally accepted method for generating high-quality, thermodynamic solubility data. This dual approach—predicting with theory and confirming with experiment—embodies a rigorous scientific methodology, enabling informed decisions in formulation, process chemistry, and the broader drug development pipeline.

References

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Available at: [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. Available at: [Link]

-

Solubility Parameters: Solvents. (n.d.). Scribd. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. Available at: [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Available at: [Link]

-

HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Available at: [Link]

-

3-(furan-2-yl)-2-methylpropanoic acid | CAS 6969-36-4. (n.d.). AMERICAN ELEMENTS. Available at: [Link]

-

2-(furan-2-yl)propanoic acid (C7H8O3). (n.d.). PubChemLite. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. specialchem.com [specialchem.com]

- 3. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 4. scribd.com [scribd.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. enamine.net [enamine.net]

The Bioactivity of Furan-Based Propanoic Acids: A Comprehensive Technical Review of CMPF and Its Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Furan-based propanoic acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), represent a fascinating paradox in modern metabolomics and pharmacology. Originating primarily as a downstream metabolite of dietary furan fatty acids found in marine oils, CMPF exhibits highly pleiotropic biological activities[1][2]. To the metabolic disease researcher, it is a potent signaling molecule capable of reversing high-fat diet (HFD)-induced hepatic steatosis[3]. To the nephrologist, it is a formidable protein-bound uremic toxin that accumulates in chronic kidney disease (CKD), driving systemic toxicity and transport blockade[4][5].

As an application scientist, understanding the dualistic bioactivity of the furan-propanoic acid scaffold is critical. This whitepaper synthesizes the mechanistic pathways of CMPF, provides validated experimental protocols for interrogating its bioactivity, and outlines structural considerations for future drug development.

The Beneficial Axis: Hepatic Lipid Homeostasis & Metabolic Regulation

Recent lipidomic profiling has repositioned CMPF from a mere biomarker of omega-3 intake to an active driver of hepatic lipid metabolism. At therapeutic dietary concentrations, CMPF acts as a protective agent against diet-induced insulin resistance[3].

Mechanism of Action: ACC Inhibition and FGF21 Induction

The primary beneficial mechanism of CMPF lies in its ability to act as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC)[3]. By inhibiting ACC, CMPF reduces the production of malonyl-CoA. Because malonyl-CoA is a natural inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), its reduction relieves this inhibition, thereby accelerating mitochondrial fatty acid β -oxidation (FAO).

Concurrently, this metabolic shift triggers a feedback loop that significantly upregulates the hepatic production of Fibroblast Growth Factor 21 (FGF21), a master regulator of metabolic homeostasis, while downregulating lipogenic pathways driven by SREBP-1c[3]. Furthermore, network pharmacology suggests CMPF modulates immunometabolic responses via targets such as LGALS3 and DPP4[6].

Caption: CMPF-mediated signaling pathway in hepatocytes driving lipid clearance and FGF21 secretion.

Protocol: In Vitro Assessment of ACC Inhibition & FAO by CMPF

To accurately capture the allosteric effects of CMPF, researchers must use primary hepatocytes rather than immortalized cell lines (e.g., HepG2), as immortalized lines often exhibit dysregulated baseline lipogenesis and blunted FGF21 responses.

Objective: Validate CMPF-induced fatty acid oxidation via Seahorse XF analysis. Self-Validating Principle: By measuring the Oxygen Consumption Rate (OCR) before and after the addition of Etomoxir (a CPT-1 inhibitor), we can mathematically isolate the specific contribution of CPT-1-driven FAO, confirming that CMPF's effect is strictly mediated through the ACC/CPT-1 axis.

Step-by-Step Methodology:

-

Hepatocyte Isolation & Seeding: Isolate primary hepatocytes from CD1 mice using a standard two-step collagenase perfusion. Seed at 1.5×104 cells/well in a collagen-coated Seahorse XF96 microplate. Allow 4 hours for attachment in Williams' E medium (supplemented with 10% FBS).

-

Substrate Starvation: 24 hours post-seeding, transition cells to a substrate-limited medium (DMEM, 0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine, 1% BSA) for 12 hours to deplete endogenous lipid stores and sensitize the cells to exogenous fatty acids.

-

CMPF Treatment: Treat cells with 50 µM CMPF (dissolved in DMSO, final DMSO <0.1%) or vehicle for 4 hours prior to the assay.

-

Seahorse XF Assay Setup:

-

Port A: Palmitate-BSA conjugate (final concentration 150 µM) to provide the FAO substrate.

-

Port B: Oligomycin (1.5 µM) to block ATP-linked respiration.

-

Port C: FCCP (1.0 µM) to uncouple mitochondria and measure maximal respiratory capacity.

-

Port D: Etomoxir (40 µM) to halt CPT-1 mediated FAO.

-

-

Data Acquisition & Analysis: Run the standard XF Cell Mito Stress Test. Calculate CMPF-induced FAO by subtracting the OCR post-Etomoxir injection from the maximal OCR post-FCCP injection.

The Pathological Axis: Uremic Toxicity in Chronic Kidney Disease

While dietary levels of CMPF are beneficial, its accumulation in Chronic Kidney Disease (CKD) transforms it into a potent uremic toxin[4][5]. Because CMPF is highly lipophilic and strongly protein-bound in serum, it is poorly cleared by standard hemodialysis[1].

Mechanism of Action: Transporter Blockade and Endocrine Disruption

In the uremic state, CMPF concentrations can surge over 100-fold. At these pathological concentrations, CMPF competitively binds to Organic Anion Transporter 3 (OAT3) in the renal proximal tubules, severely inhibiting the clearance of other endogenous metabolites and pharmacological agents[4]. Furthermore, CMPF displaces thyroxine (T4) from its transport proteins and actively inhibits T4 uptake into hepatocytes, contributing to the thyroid dysregulation frequently observed in uremic patients[7].

Caption: Pathological mechanisms of CMPF accumulation in CKD leading to systemic toxicity.

Protocol: OAT3 Competitive Inhibition Assay

To evaluate the uremic toxicity of furan-propanoic acid derivatives, researchers must profile their affinity for OAT3.

Objective: Determine the IC50 of CMPF against human OAT3. Self-Validating Principle: Using a stable HEK293 cell line overexpressing human OAT3 (HEK-OAT3) alongside wild-type HEK293 cells (HEK-WT) ensures that the measured fluorescence is strictly OAT3-dependent. The HEK-WT serves as an internal negative control for non-specific membrane diffusion.

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK-OAT3 and HEK-WT cells in 96-well black, clear-bottom plates at 4×104 cells/well. Incubate for 48 hours at 37°C until 90% confluent.

-

Pre-incubation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

-

Inhibitor Dosing: Prepare a serial dilution of CMPF (0.1 µM to 1000 µM) in HBSS. Add 50 µL of the inhibitor solutions to the wells and pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Add 50 µL of 6-carboxyfluorescein (6-CF), a validated fluorescent OAT3 substrate, to achieve a final concentration of 5 µM. Incubate for exactly 10 minutes. (Causality: 10 minutes ensures measurement within the linear phase of transporter uptake).

-

Termination & Lysis: Stop the reaction by washing the wells three times with ice-cold HBSS to halt transporter kinetics immediately. Lyse the cells using 100 µL of 0.1 N NaOH per well.

-

Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 528 nm). Normalize the data to total protein content (via BCA assay) and calculate the IC50 using non-linear regression.

Quantitative Summary of CMPF Bioactivity

To guide therapeutic engineering, it is vital to contrast the beneficial and pathological thresholds of CMPF. The following table summarizes the dual nature of this furan-based propanoic acid.

| Bioactivity Domain | Primary Target / Mechanism | Physiological Outcome | Biological Context | Typical Concentration Range |

| Metabolic (Beneficial) | ACC (Allosteric Inhibition) | Increased FAO, decreased hepatic steatosis[3] | Dietary (Omega-3 / Fish Oil intake) | 10 - 50 µM (Healthy Serum) |

| Endocrine (Beneficial) | FGF21 Secretion | Improved systemic insulin sensitivity[3] | Dietary / Post-prandial | 10 - 50 µM (Healthy Serum) |

| Immunomodulatory | LGALS3 / DPP4 Modulation | Decreased risk of asthma, anti-inflammatory[6][8] | Neonatal / Early Development | 5 - 20 µM (Cord Blood) |

| Renal (Toxic) | OAT3 (Competitive Inhibition) | Decreased clearance of endogenous organic acids[4] | Chronic Kidney Disease (CKD) | 150 - 500+ µM (Uremic Serum) |

| Thyroid (Toxic) | Hepatocyte T4 Transporters | Disruption of T4 hepatic uptake and metabolism[7] | Uremia / End-Stage Renal Disease | > 200 µM (Uremic Serum) |

Future Directions in Drug Development

The structural scaffold of furan-propanoic acids presents a unique opportunity for rational drug design. The ultimate goal for medicinal chemists is to decouple the beneficial ACC-inhibitory and FGF21-inducing properties from the detrimental OAT3-binding affinity.

Current structure-activity relationship (SAR) studies suggest that the lipophilicity driven by the propyl and methyl groups on the furan ring dictates its high plasma protein binding and subsequent OAT3 affinity[9]. By synthesizing novel derivatives—such as replacing the highly hydrophobic propyl chain with polar bioisosteres, or modifying the propanoic acid tail to a tetrazole—researchers may successfully engineer out the uremic toxicity while preserving the powerful hepatic lipid-clearing bioactivity.

References

-

National Center for Biotechnology Information. "3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem." PubChem. Available at:[Link]

-

Luce, M., et al. "FP322 THE UREMIC TOXIN 3 CARBOXY 4 METHYL 5 PROPYL 2 FURANPROPANOIC ACID (CMPF): PARADOX OF ANEW NUTRITIONAL MARKER IN HAEMODIALYSIS." Nephrology Dialysis Transplantation, Oxford Academic, May 2018. Available at:[Link]

-

Liu, Y., et al. "3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis." Diabetes, Obesity and Metabolism, PubMed, Jan 2019. Available at:[Link]

-

Sinclair, A. J., et al. "Furan fatty acids – Beneficial or harmful to health?" ResearchGate, 2024. Available at:[Link]

-

Sinclair, A. J., et al. "3‐carboxy‐4‐methyl‐5‐propyl‐2‐furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil and fish." Nutrition Bulletin, ResearchGate, May 2018. Available at:[Link]

-

FooDB. "Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609)." FooDB, Oct 2019. Available at:[Link]

-

National Center for Biotechnology Information. "3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem (Uremic Toxicity)." PubChem. Available at:[Link]

-

Exposome-Explorer. "3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid (T3D4197)." IARC. Available at:[Link]

-

Lim, C. F., et al. "A furan fatty acid and indoxyl sulfate are the putative inhibitors of thyroxine hepatocyte transport in uremia." PubMed. Available at:[Link]

-

ResearchGate. "A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid." ResearchGate, Nov 2025. Available at:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A furan fatty acid and indoxyl sulfate are the putative inhibitors of thyroxine hepatocyte transport in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609) - FooDB [foodb.ca]

An In-depth Technical Guide to the pKa and Dissociation Constant of 2-(Furan-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2-(Furan-2-yl)propanoic acid, a critical parameter for researchers in drug development and chemical synthesis. Due to the absence of a publicly available, experimentally determined pKa for this specific compound, this document offers a reasoned estimation based on the pKa values of structurally related molecules. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of the pKa using potentiometric titration and UV-Vis spectrophotometry. This guide is designed to equip researchers with both the theoretical understanding and the practical methodologies required to accurately assess the acidic properties of 2-(Furan-2-yl)propanoic acid and similar compounds.

Introduction to 2-(Furan-2-yl)propanoic acid

2-(Furan-2-yl)propanoic acid is a carboxylic acid derivative incorporating a furan ring. Its chemical structure is of interest in medicinal chemistry and materials science due to the combination of the aromatic furan moiety and the propanoic acid side chain. The acidity of the carboxylic group, quantified by its pKa, is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. This includes its solubility, lipophilicity, and ability to interact with biological targets, all of which are crucial considerations in drug design and development.

The Significance of pKa and the Acid Dissociation Constant (Ka)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] The Ka is the equilibrium constant for the dissociation of an acid in water.[1] For a generic acid, HA, the dissociation in water is represented by the following equilibrium:

HA + H₂O ⇌ H₃O⁺ + A⁻

The acid dissociation constant (Ka) is then given by the equation:

Ka = [H₃O⁺][A⁻] / [HA]

A larger Ka value indicates a stronger acid, as it signifies a greater degree of dissociation.[1] The pKa provides a more convenient scale for comparing acidities; a lower pKa value corresponds to a stronger acid.[1]

Estimated pKa of 2-(Furan-2-yl)propanoic acid

| Compound | Structure | pKa |

| Propanoic Acid | CH₃CH₂COOH | ~4.87[2][3] |

| 2-Furoic Acid | C₄H₃OCOOH | ~3.12 - 3.16[4][5] |

| 2-(Furan-2-yl)propanoic acid | C₄H₃OCH(CH₃)COOH | Estimated: ~3.5 - 4.5 |

Rationale for Estimation:

-

Propanoic Acid (pKa ≈ 4.87): This serves as the baseline aliphatic carboxylic acid.

-

2-Furoic Acid (pKa ≈ 3.12 - 3.16): The furan ring is directly attached to the carboxyl group. The oxygen atom in the furan ring is electron-withdrawing through the inductive effect, which stabilizes the conjugate base (furoate) and increases the acidity (lowers the pKa) compared to a simple aliphatic acid.

-

2-(Furan-2-yl)propanoic acid: In this molecule, the furan ring is separated from the carboxyl group by a methyl group on the alpha-carbon. This separation will lessen the electron-withdrawing influence of the furan ring on the carboxyl group compared to 2-furoic acid. Consequently, 2-(Furan-2-yl)propanoic acid is expected to be a weaker acid than 2-furoic acid, resulting in a higher pKa. However, the presence of the furan ring will still make it a stronger acid than propanoic acid. Therefore, a pKa value in the range of 3.5 to 4.5 is a reasonable estimate.

Experimental Determination of pKa

To obtain a precise pKa value for 2-(Furan-2-yl)propanoic acid, experimental determination is essential. The following are two widely accepted and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH. The pKa is the pH at which the acid is half-neutralized.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

-

Accurately weigh approximately 0.1-0.2 g of 2-(Furan-2-yl)propanoic acid and dissolve it in a known volume (e.g., 100 mL) of deionized water. Gentle warming may be necessary to aid dissolution; if so, cool the solution to room temperature before proceeding.

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration:

-

Place the beaker containing the 2-(Furan-2-yl)propanoic acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2).

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires a smaller amount of sample compared to potentiometric titration.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the estimated pKa range of 2-(Furan-2-yl)propanoic acid (e.g., from pH 2.5 to 5.5 in 0.2-0.3 unit increments).

-

Preparation of Sample Solutions: Prepare a stock solution of 2-(Furan-2-yl)propanoic acid in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorbance spectrum of each sample solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the compound.

-

-

Data Analysis:

-

Plot absorbance at a chosen wavelength (where the difference in absorbance between the acidic and basic forms is significant) against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

Diagram of UV-Vis Spectrophotometry Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Dissociation Equilibrium of 2-(Furan-2-yl)propanoic acid

The dissociation of 2-(Furan-2-yl)propanoic acid in an aqueous solution can be visualized as an equilibrium between the protonated (acidic) form and the deprotonated (conjugate base) form.

Diagram of Dissociation Equilibrium:

Caption: Dissociation equilibrium of 2-(Furan-2-yl)propanoic acid.

Conclusion

While an experimentally determined pKa for 2-(Furan-2-yl)propanoic acid is not currently documented in readily accessible literature, a scientifically sound estimation places it in the range of 3.5 to 4.5. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine an accurate pKa value for this compound. The choice between potentiometric titration and UV-Vis spectrophotometry will depend on the available equipment and the specific properties of the compound. Accurate determination of the pKa is a critical step in the characterization of 2-(Furan-2-yl)propanoic acid, enabling a deeper understanding of its chemical and biological behavior.

References

-

Fiveable. (2025, August 15). Propanoic Acid Definition - Organic Chemistry Key Term. [Link]

-

PubChem. Propionic Acid. [Link]

-

IB Colourful Solutions in Chemistry. The acid dissociation constant. [Link]

-

Wikipedia. (2023, December 19). 2-Furoic acid. [Link]

-

Drugs.com. 2-Furoic Acid. [Link]

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubChem. 2-Furanpropionic acid. [Link]

-

PubChemLite. 2-(furan-2-yl)propanoic acid (C7H8O3). [Link]

-

Chemchart. 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). [Link]

-

LookChem. 3-(5-Methylfuran-2-yl)propanoic acid. [Link]

-

FooDB. Showing Compound 2-Furancarboxylic acid (FDB000951). [Link]

-

PubChem. 2-Furancarboxylic acid. [Link]

-

Quora. How to calculate the pH of propanoic acid. [Link]

-

ResearchGate. (2022, July 1). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

Sources

The Dual Nature of 2-(Furan-2-yl)propanoic Acid in Flavor and Fragrance Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-(Furan-2-yl)propanoic acid and its significance within the flavor and fragrance industry. While not as commonly discussed as its ester or alcohol derivatives, this furanoid carboxylic acid presents a unique chemical profile that influences its formation, sensory perception, and potential applications. This document will delve into the chemical and physical properties of 2-(Furan-2-yl)propanoic acid, its natural occurrence as a product of thermal food processing, and detailed methodologies for its synthesis and analysis. We will also explore its sensory characteristics, drawing insights from related furan derivatives, and discuss its role as both a potential contributor to desirable aromas and a compound of interest from a food safety perspective. This guide is intended for researchers, flavor chemists, and professionals in the food and fragrance sectors seeking a comprehensive understanding of this intriguing molecule.

Introduction: The Furanoid Family in Flavor and Fragrance

Furan and its derivatives are a class of heterocyclic organic compounds that are integral to the aroma profiles of a vast array of cooked and processed foods.[1][2] These compounds are typically formed during thermal processing through the Maillard reaction and the degradation of sugars, amino acids, and unsaturated fatty acids.[1] Their sensory contributions are diverse, ranging from sweet, caramel-like, and nutty to savory and even meaty notes.

Within this family, 2-(Furan-2-yl)propanoic acid (also known as 3-(Furan-2-yl)propanoic acid) emerges as a compound of interest. While its direct sensory impact is not as extensively documented as that of its more volatile ester or alcohol counterparts, its presence in food and its chemical functionality as a carboxylic acid make it a noteworthy molecule for flavor and fragrance chemists. This guide will provide a detailed examination of its properties, formation, and analytical characterization, offering insights into its potential role in the complex tapestry of food and fragrance chemistry.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 2-(Furan-2-yl)propanoic acid is fundamental to its application and analysis in the flavor and fragrance industry.

| Property | Value | Source |

| CAS Number | 24954-09-4 | [3] |

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| IUPAC Name | 2-(Furan-2-yl)propanoic acid | [5] |

| Synonyms | 3-(Furan-2-yl)propanoic acid, 2-Furanpropionic acid | [4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Solubility | Soluble in polar solvents, including water | [6] |

The presence of both a furan ring and a carboxylic acid functional group imparts a dual chemical nature to the molecule. The furan ring is susceptible to electrophilic aromatic substitution, while the carboxylic acid group can undergo esterification and amidation reactions.[6] This reactivity is crucial for its role as a potential precursor in the formation of other flavor-active compounds.

Natural Occurrence and Formation in Foods

While specific data on the natural occurrence of 2-(Furan-2-yl)propanoic acid is limited, its formation can be inferred from the well-established pathways of furanoid generation in thermally processed foods. Furan and its derivatives are known to form from the thermal degradation of carbohydrates, ascorbic acid, and polyunsaturated fatty acids.[1]

The likely precursors and formation pathways for 2-(Furan-2-yl)propanoic acid in food are illustrated in the diagram below.

Caption: Plausible formation pathways of 2-(Furan-2-yl)propanoic acid in food.

Given these formation pathways, 2-(Furan-2-yl)propanoic acid is likely to be found in a variety of heat-treated foods, including:

-

Baked goods: Breads, pastries, and cereals.

-

Roasted products: Coffee and nuts.

-

Processed foods: Canned goods, soups, and sauces.[2]

Synthesis of 2-(Furan-2-yl)propanoic Acid

The synthesis of 2-(Furan-2-yl)propanoic acid can be approached through several established organic chemistry routes. A common and effective method involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid, followed by subsequent reaction steps. While a specific protocol for the direct synthesis of 2-(Furan-2-yl)propanoic acid was not found, a plausible synthetic route can be adapted from the synthesis of its derivatives.[7]

Proposed Synthetic Pathway

Caption: A proposed synthetic route for 2-(Furan-2-yl)propanoic acid.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on similar syntheses and general organic chemistry principles.[7]

Step 1: Knoevenagel Condensation to form 3-(Furan-2-yl)propenoic acid

-

Reactants:

-

Furan-2-carbaldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

-

Procedure:

-

Dissolve furan-2-carbaldehyde and malonic acid in pyridine in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-(Furan-2-yl)propenoic acid.

-

Step 2: Reduction to 2-(Furan-2-yl)propanoic acid

-

Reactants:

-

3-(Furan-2-yl)propenoic acid (1.0 eq)

-

Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Pd/C)

-

Appropriate solvent (e.g., methanol for NaBH₄ or ethanol for hydrogenation)

-

-

Procedure (using NaBH₄):

-

Dissolve 3-(Furan-2-yl)propenoic acid in methanol in a flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, controlling the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Furan-2-yl)propanoic acid.

-

Note: This is a generalized protocol and would require optimization of reaction conditions, purification, and characterization (e.g., NMR, IR, and mass spectrometry) for definitive confirmation of the product.

Sensory Profile and Applications in Flavor and Fragrance

-

Furfuryl propionate: Possesses a fruity aroma with notes of coffee, chocolate, and nuts.[8]

-

2-Propylfuran: Described as having roasted, nutty, caramel, and coffee-like notes.[9]

The furan moiety is clearly associated with desirable roasted, sweet, and nutty aromas. The propanoic acid side chain, however, will significantly influence the overall sensory perception. Carboxylic acids are generally less volatile than their corresponding esters and can contribute sour, acidic, or sometimes cheesy and fatty notes.

Therefore, 2-(Furan-2-yl)propanoic acid is likely to have a complex sensory profile with the following potential characteristics:

-

Aroma: A combination of weak, sweet, and slightly nutty notes from the furan ring, overlaid with a subtle sour or acidic character from the carboxylic acid group.

-

Flavor: A mild, slightly acidic taste with a lingering nutty or bready aftertaste.

Potential Applications

Given its likely sensory profile, 2-(Furan-2-yl)propanoic acid could find applications in:

-

Flavor Enhancer: In savory food products, it could contribute to a more complex and well-rounded flavor profile, enhancing roasted and toasted notes.

-

Precursor for Flavor Esters: Its primary value may lie in its use as a starting material for the synthesis of a variety of flavor-active esters. Esterification with different alcohols could yield a range of fruity, sweet, and nutty flavor compounds.

-

Fragrance Component: While likely not a primary fragrance ingredient due to its lower volatility, it could be used as a modifier in certain fragrance compositions, adding a subtle, warm, and nutty background note.

Analytical Methodologies

The analysis of furan and its derivatives in complex matrices like food and fragrances requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed method for this purpose.

Sample Preparation

Due to the volatility of many furanoids and the complexity of the food matrix, efficient sample preparation is crucial. Headspace sampling techniques are preferred to isolate the volatile and semi-volatile compounds from the non-volatile matrix.

-

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free technique that uses a coated fiber to adsorb and concentrate volatile and semi-volatile analytes from the headspace of a sample. It is highly effective for the analysis of furan derivatives in various food matrices.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the determination of 2-(Furan-2-yl)propanoic acid in a food sample.

Caption: Analytical workflow for the determination of 2-(Furan-2-yl)propanoic acid.

GC-MS Parameters (Typical)

| Parameter | Typical Setting |

| GC Column | Mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40 °C, ramp to 250 °C |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Safety and Regulatory Considerations

Furan has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1] This has led to increased scrutiny of the presence of furan and its derivatives in food. While there are currently no regulatory limits for furan in most jurisdictions, the European Food Safety Authority (EFSA) and other regulatory bodies recommend monitoring its levels in food and keeping them as low as reasonably achievable.

The toxicological properties of 2-(Furan-2-yl)propanoic acid have not been extensively studied. However, due to its structural similarity to furan, a cautious approach to its handling and consumption is warranted. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when working with this compound.

Conclusion

2-(Furan-2-yl)propanoic acid represents a fascinating, albeit less-explored, member of the furanoid family of flavor and fragrance compounds. Its dual chemical nature, with both an aromatic furan ring and a reactive carboxylic acid group, makes it a versatile molecule. While its direct sensory contribution to food aromas is likely to be subtle, its role as a potential precursor to more potent flavor esters and as an indicator of thermal processing is significant.

Further research is needed to fully elucidate the specific sensory properties, natural concentrations in various foodstuffs, and toxicological profile of 2-(Furan-2-yl)propanoic acid. The methodologies for synthesis and analysis outlined in this guide provide a solid foundation for such future investigations. As the demand for novel flavor and fragrance ingredients continues to grow, a deeper understanding of compounds like 2-(Furan-2-yl)propanoic acid will be invaluable to the industry.

References

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]

- One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. (n.d.). Google Patents.

-

furfuryl propionate, 623-19-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

2-Propylfuran CAS# 4229-91-8: Odor profile, Molecular properties, Regulation. (n.d.). Scent.vn. Retrieved from [Link]

-

Sensory Profiling. (n.d.). Retrieved from [Link]

-

Odor Thresholds. (n.d.). Retrieved from [Link]

-

Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (2022). Chemical Engineering Transactions, 94, 1-6. Retrieved from [Link]

-

OCCURRENCE AND PRODUCTION OF FURAN IN COMMERCIAL FOODS. (2016). Italian Journal of Food Science, 28(2), 155-165. Retrieved from [Link]

-

2-(furan-2-yl)propanoic acid (C7H8O3). (n.d.). PubChemLite. Retrieved from [Link]

-

2-Furanpropionic acid | C7H8O3 | CID 70286. (n.d.). PubChem. Retrieved from [Link]

-

2-Furoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Exploratory Data on Furan in Food. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

-

Odor thresholds (OT) and relative odor activity values (r-OAV) of... (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of Biomarkers of Impaired Sensory Profiles among Autistic Patients. (2016). PLOS One, 11(11), e0164133. Retrieved from [Link]

-

Propanoic Acid: The Unsung Hero in Our Food, Feed, and Factories. (2026). Oreate AI Blog. Retrieved from [Link]

-

Table 6.1 – Odor Threshold Values. (n.d.). swesiaq.se. Retrieved from [Link]

Sources

- 1. oygardsbi.com [oygardsbi.com]

- 2. Exploratory Data on Furan in Food | FDA [fda.gov]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Furanpropionic acid | C7H8O3 | CID 70286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(furan-2-yl)propanoic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 7. furfuryl propionate, 623-19-8 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. chemimpex.com [chemimpex.com]

Crystal Structure Analysis of 2-(Furan-2-yl)propanoic Acid: A Methodological Whitepaper